molecular formula C16H12N2O B5773687 2-(Furan-2-yl)-3-methylbenzo[e]benzimidazole

2-(Furan-2-yl)-3-methylbenzo[e]benzimidazole

Cat. No.: B5773687
M. Wt: 248.28 g/mol
InChI Key: USNXYJKYNHHECX-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-3-methylbenzo[e]benzimidazole is a heterocyclic compound that combines the structural features of furan and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-3-methylbenzo[e]benzimidazole typically involves the condensation of o-phenylenediamine with furan-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to promote the formation of the benzimidazole ring . The reaction can be summarized as follows:

    Condensation Reaction: o-Phenylenediamine reacts with furan-2-carboxaldehyde in the presence of an acid catalyst.

    Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-3-methylbenzo[e]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-3-methylbenzo[e]benzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to DNA and proteins, interfering with their normal functions.

    Pathways Involved: The compound can induce apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

2-(Furan-2-yl)-3-methylbenzo[e]benzimidazole can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: These compounds share the benzimidazole core structure but differ in their substituents.

    Furan Derivatives: Compounds containing the furan ring are known for their antimicrobial and anti-inflammatory activities.

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a valuable compound in medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name

2-(furan-2-yl)-3-methylbenzo[e]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c1-18-13-9-8-11-5-2-3-6-12(11)15(13)17-16(18)14-7-4-10-19-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNXYJKYNHHECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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